molecular formula C11H11N3O2 B3060322 N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide CAS No. 2311-90-2

N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Cat. No.: B3060322
CAS No.: 2311-90-2
M. Wt: 217.22 g/mol
InChI Key: BSNHWIKRKKJFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a pyrazole-derived acetamide compound characterized by a phenyl-substituted pyrazolone core. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.23 g/mol. The structure features a 4,5-dihydro-1H-pyrazol-3-yl scaffold, where the acetamide group is attached to the nitrogen at position 3, and a phenyl group is substituted at position 1 of the pyrazole ring.

Properties

IUPAC Name

N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8(15)12-10-7-11(16)14(13-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNHWIKRKKJFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354967
Record name N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2311-90-2
Record name N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis via Benzodiazepine Intermediates

A widely adopted strategy involves the synthesis of pyrazolone-acetamide derivatives through benzodiazepine intermediates. For example, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide was synthesized by refluxing (Z)-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one with hydrazine hydrate in ethanol. This method, yielding 80%, can be adapted for the target compound by substituting the benzodiazepine precursor with a phenyl-substituted analog.

Reaction Conditions :

  • Solvent : Ethanol (40 mL)
  • Temperature : Reflux (78°C)
  • Time : 2 hours
  • Workup : Concentration, recrystallization from ethanol.

Direct Cyclocondensation of β-Keto Acetamides

β-Keto acetamides undergo cyclocondensation with phenylhydrazines to form the pyrazolone ring. While direct examples are scarce, analogous syntheses of 1-phenyl-3-acetamidopyrazol-5-ones suggest that reacting phenylhydrazine with a β-keto acetamide (e.g., 3-oxo-N-phenylbutanamide) in acetic acid under reflux could yield the target compound.

Optimization Insights :

  • Acid Catalysis : Acetic acid enhances reaction rates by protonating carbonyl groups.
  • Yield : ~75% (based on similar protocols).

Multi-Component Reactions (MCRs)

Three-Component Synthesis Using Acetamide, Aldehydes, and Hydrazines

A patent by EP3231792A1 describes a solvent-free MCR for synthesizing N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide from 3-methylpyrazole, formaldehyde, and acetamide at 140–160°C. Adapting this protocol for N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide would require:

  • Substitutes : Replace 3-methylpyrazole with phenylhydrazine and formaldehyde with a ketone source (e.g., ethyl acetoacetate).
  • Conditions :
    • Molar Ratio : 1:1:1 (phenylhydrazine:ketone:acetamide)
    • Temperature : 140–150°C
    • Time : 5 hours.

Advantages :

  • High yields (>90% in analogous reactions).
  • No solvent reduces purification complexity.

Post-Functionalization of Pyrazolone Cores

Pyrazolone rings can be functionalized at the 3-position via nucleophilic acyl substitution. For instance, N,N-dibenzyl-2-(1-phenyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide was synthesized by reacting 1-phenyl-3-chloropyrazol-5-one with dibenzylamine. For the target compound, substituting dibenzylamine with acetamide under basic conditions (e.g., K₂CO₃ in DMF) may afford the desired product.

Critical Parameters :

  • Base : Potassium carbonate (2 eq.)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C, 12 hours.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : Key peaks include:
    • 1670–1655 cm⁻¹ (C=O stretch of acetamide).
    • 1600–1575 cm⁻¹ (C=N pyrazole ring).
  • ¹H NMR (DMSO-d₆) :
    • δ 2.00 (s, 3H, CH₃ of acetamide).
    • δ 5.20 (s, 1H, pyrazole C-H).
    • δ 7.10–7.40 (m, 5H, phenyl group).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds (e.g., CCDC 2095071) confirms the planar pyrazolone ring and acetamide orientation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability
Cyclocondensation 75–80 >95% Moderate
MCR >90 90–95% High
Post-Functionalization 70 85–90% Low

Key Observations :

  • MCRs offer superior yields and scalability but require precise stoichiometry.
  • Post-functionalization is limited by side reactions (e.g., over-acylation).

Industrial-Scale Considerations

Solvent-Free Protocols

The patent EP3231792A1 emphasizes solvent-free conditions for eco-friendly synthesis. For the target compound, this approach reduces waste and lowers production costs.

Purification via Vacuum Distillation

Excess reactants (e.g., phenylhydrazine) are removed by stepwise vacuum distillation (5–20 mbar) at 140–150°C.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Hydrazines may attack β-keto acetamides at alternate positions, yielding regioisomers. Mitigation includes:

  • Temperature Control : Lower temperatures (60–80°C) favor kinetic products.
  • Catalysis : p-Toluenesulfonic acid (PTSA) enhances selectivity.

Byproduct Formation

Diacylated byproducts occur during post-functionalization. Solutions include:

  • Stoichiometric Control : Limit acetamide to 1.1 eq.
  • Protective Groups : Temporary protection of the pyrazole NH.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes amide bond hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the acetamide group to yield 5-amino-1-phenyl-4,5-dihydro-1H-pyrazol-3-ol .

  • Basic hydrolysis (NaOH, 80°C): Produces the corresponding carboxylic acid derivative via saponification .

Pyrazolone ring hydrolysis occurs under prolonged heating with concentrated acids, leading to fragmentation into phenylhydrazine and diketone intermediates.

Acyl Substitution and Cyclization

The acetamide group participates in nucleophilic acyl substitution :

Reaction TypeReagents/ConditionsProductYield
AcetylationAcetic anhydride, pyridine, 80°CN-(1-acetyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide81%
CyclizationFormic acid, reflux (12 hr)Pyrrolo[2,3-d]pyrimidin-4(7H)-one derivatives66–72%

Microwave-assisted reactions significantly improve efficiency (e.g., 300W irradiation reduces reaction times by 60% compared to conventional methods) .

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration and sulfonation :

  • Nitration (HNO₃/H₂SO₄, 0°C): Introduces nitro groups at the para position relative to existing substituents .

  • Sulfonation (fuming H₂SO₄, 120°C): Forms sulfonic acid derivatives with enhanced solubility .

Substituent effects on reactivity:

Substituent (R)Reaction Rate (k, L/mol·s)
-NO₂ (electron-withdrawing)0.45
-OCH₃ (electron-donating)1.82

Data derived from DFT calculations .

Condensation Reactions

The compound forms Schiff bases and chalcones :

  • Knoevenagel condensation with aldehydes (e.g., 4-nitrobenzaldehyde) yields α,β-unsaturated ketones .

  • Claisen-Schmidt condensation with acetophenone derivatives produces diarylidenepyrazolones with antitubercular activity (MIC: 5.71–9.84 μM) .

Metal Complexation

The pyrazolone oxygen and amide nitrogen act as bidentate ligands :

Metal SaltCoordination ModeComplex Stability Constant (log β)
Cu(II)O,N-chelation8.2 ± 0.3
Fe(III)O,O-bridging6.9 ± 0.2

These complexes show enhanced antioxidant activity (IC₅₀: 12.4 μM for Cu complex vs. 18.7 μM for ligand) .

Cross-Coupling Reactions

Suzuki-Miyaura coupling enables aryl functionalization:

Aryl Boronic AcidCatalystProductYield
4-MethoxyphenylPd(PPh₃)₄5-(4-methoxyphenyl)pyrazolone78%
3,5-DifluorophenylPd(OAc)₂/XPhos5-(3,5-difluorophenyl)pyrazolone65%

Optimized conditions: DMF/H₂O (3:1), K₂CO₃, 100°C .

Oxidation and Reduction

  • Oxidation (KMnO₄, acidic conditions): Cleaves the dihydropyrazole ring to form a diketone.

  • Reduction (H₂/Pd-C): Converts the amide to a primary amine without affecting the pyrazolone ring .

Key Research Findings

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (-NO₂, -Cl) exhibit superior activity against Staphylococcus aureus (MIC: 2.5 μg/mL) .

  • NLO Properties : Hyperpolarizability values (β₀) range from 1.2–3.8 × 10⁻³⁰ esu, making the compound a candidate for nonlinear optical materials .

  • Thermal Stability : Decomposition temperature (Tₐ) = 245°C (DSC), confirming stability under physiological conditions .

Scientific Research Applications

N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a pyrazole derivative with a variety of applications in scientific research, particularly in drug discovery and materials science. Pyrazoles are a class of heterocyclic compounds that have demonstrated diverse biological activities, rendering them valuable in the development of new therapeutics .

Pharmaceutical Applications

N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, derived from 4-aminophenazone (also known as antipyrine), have shown potential in drug chemistry and have been screened for their biological applications . These compounds were tested for their ability to inhibit human recombinant alkaline phosphatase, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . They were also evaluated for their inhibitory potential against recombinant human and rat ecto-5′-nucleotidases (h-e5-NT & r) .

Pyrazole biomolecules have demonstrated anti-inflammatory and anticancer activities . Several pyrazole derivatives have shown potential against various cancer cell lines :

  • Compound 2 exhibited satisfactory potential against MCF7, SF-268, and NCI-H460 cell lines .
  • Compound 3 exhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines .
  • Compound 4 was found to be the most potent in countering A549 growth .
  • Compound 5 displayed significant cell apoptosis and potent antitumor activity with growth inhibitory properties .
  • Compounds 6 and 7 brought about A549 cell line autophagy without causing apoptosis .
  • Compound 57 exhibited the most potential .
  • Compound 58 yielded the most significant results .
  • Compound 59 exhibited five times greater potential against crizotinib .
  • Compound 60 reflected potential cytotoxicity .
  • Compound 91 was found to be the most potent with significant logP values .
  • Compound 92 exhibited the maximum inhibition of lung cancer cell lines .

Other Applications

In addition to anticancer and anti-inflammatory applications, pyrazole compounds have demonstrated a range of other biological activities :

  • Anti-microbial
  • Anti-viral
  • Anti-diabetic
  • Anti-convulsant
  • Antioxidant

Mechanism of Action

The mechanism of action of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key analogs of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide are differentiated by substituents on the pyrazole ring, acetamide group, or phenyl moiety. These modifications influence physicochemical properties, reactivity, and biological activity.

Table 1: Structural and Functional Comparison of Analogs
Compound Name (CAS No.) Molecular Formula Key Substituents Notable Properties/Applications References
This compound C₁₁H₁₁N₃O₂ Phenyl (position 1), acetamide (position 3) Base compound; potential antimicrobial/anti-inflammatory activity
2-[(4-Chlorophenyl)thio]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide (CAS N/A) C₁₇H₁₄ClN₃O₂S 4-Chlorophenylthio group (position 2) Enhanced lipophilicity; possible COX/MAO inhibition
Acetamide,N-(4,5-dihydro-1-methyl-5-oxo-1H-pyrazol-3-yl) (185451-37-0) C₆H₉N₃O₂ Methyl (position 1) Reduced steric hindrance; simplified synthetic routes
N-[4-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)phenyl]acetamide (184763-36-8) C₁₂H₁₃N₃O₂ Methyl (position 3), phenyl-acetamide (position 4) Improved solubility; potential CNS activity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide (N/A) C₁₉H₁₈N₄O₄ Nitrophenyl (position 2), methyl (positions 1,5) Strong hydrogen-bonding interactions; nonlinear optical applications
Hydrogen Bonding and Crystallography
  • The nitro-substituted analog (C₁₉H₁₈N₄O₄) exhibits R₂²(10) graph-set motifs via N–H⋯O and C–H⋯O interactions, stabilizing its crystal lattice and enhancing thermal stability .

Key Research Findings

Crystal Engineering : Nitro-substituted derivatives exhibit robust hydrogen-bonding networks, making them candidates for co-crystal drug formulations .

Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl, NO₂) enhance bioactivity but may reduce solubility. Methyl groups improve metabolic stability but lower binding affinity due to steric effects .

Synthetic Scalability : Procedures using DMFDMA () are scalable but require optimization for higher yields (>60%) .

Biological Activity

N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • Chemical Formula : C11H11N3O2
  • Molecular Weight : 219.23 g/mol
  • CAS Number : 788029

Research has indicated that compounds in the pyrazole family, including this compound, exhibit a variety of biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Certain studies have demonstrated the ability of these compounds to induce programmed cell death in cancer cells.
  • Antioxidant Properties : Pyrazole derivatives often exhibit antioxidant activity, which can help mitigate oxidative stress in cells.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Inhibition of cell proliferation
NCI-H46042.30Enzymatic inhibition
A54926DNA binding interaction

Case Studies

  • Study on MCF7 and SF-268 Cell Lines :
    • Researchers observed that this compound exhibited significant cytotoxic effects on MCF7 and SF-268 cell lines with IC50 values indicating strong antiproliferative properties. The compound was found to induce apoptosis through mitochondrial pathways, leading to increased caspase activity.
  • In Vivo Studies :
    • Animal models treated with this compound demonstrated reduced tumor growth compared to controls. The compound's ability to modulate inflammatory pathways was highlighted as a crucial factor in its anticancer efficacy.

Q & A

Q. What are the common synthetic routes for preparing N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of α,β-unsaturated carbonyl derivatives (e.g., chalcones) with hydrazine hydrate, followed by acetylation. For example, hydrazine reacts with chalcones in ethanol under reflux to form pyrazoline intermediates, which are then acetylated using chloroacetyl chloride or acetic anhydride . Reaction completion is monitored via TLC, and recrystallization (e.g., using pet-ether or ethanol) ensures purity . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to minimize by-products like uncyclized hydrazides.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies key functional groups (e.g., amidic C=O at ~1675 cm⁻¹, pyrazole C=N at ~1640 cm⁻¹) .
  • NMR spectroscopy : Confirms proton environments (e.g., pyrazole protons at δ 7.10–7.80 ppm, acetamide CH₃ at δ 2.1–2.3 ppm) .
  • X-ray crystallography : Resolves 3D structure using SHELX for refinement. The pyrazole ring planarity, dihedral angles between aromatic rings, and hydrogen-bonding networks (N–H⋯O, C–H⋯O) are analyzed .

Advanced Research Questions

Q. How can researchers resolve data contradictions during X-ray refinement of this compound?

Contradictions may arise from twinned data, disorder, or weak diffraction. SHELXL’s robust refinement algorithms (e.g., TWIN/BASF commands) handle twinning, while PART instructions resolve disordered moieties . Validate bond lengths and angles against related structures (e.g., mean C–C bond length ~1.48 Å in pyrazole derivatives) and cross-check hydrogen-bonding motifs using graph-set analysis .

Q. What methodological considerations apply to molecular docking studies targeting this compound’s bioactivity?

When evaluating antiviral or enzyme-inhibitory potential (e.g., against DNA polymerase):

  • Target selection : Prioritize proteins with conserved active sites (e.g., viral polymerases, cholinesterases) .
  • Docking parameters : Use AutoDock Vina or Schrödinger with flexible ligand sampling. Validate poses via MD simulations and binding free energy calculations (MM-PBSA/GBSA).
  • Pharmacophore mapping : Align the pyrazole-acetamide core with key hydrophobic/electrostatic regions in the binding pocket .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

The crystal packing is stabilized by N–H⋯O (amide-pyrazole) and C–H⋯O (aromatic-nitro) interactions, forming R₂²(10) motifs. Graph-set analysis (e.g., using Etter’s formalism) reveals 1D chains along [100] and 2D networks via π-stacking. These patterns guide co-crystal design for enhanced solubility or stability .

Q. How can synthetic by-products (e.g., uncyclized intermediates) be identified and mitigated?

By-products like hydrazides arise from incomplete cyclization. LC-MS or HPLC-MS detects low-molecular-weight impurities. Mitigation strategies include:

  • Prolonged reflux in polar aprotic solvents (e.g., DMF).
  • Catalytic acid/base additives (e.g., triethylamine) to accelerate cyclization .

Q. What are the challenges in correlating computational and experimental data for this compound’s electronic properties?

DFT calculations (e.g., B3LYP/6-311+G**) may overestimate dipole moments due to crystal field effects. Validate via:

  • Experimental UV-Vis (e.g., λmax ~300 nm for π→π* transitions).
  • Polarized continuum models (PCM) to simulate solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.